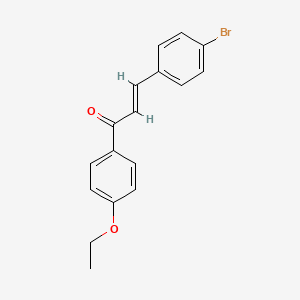

(2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Description

(2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The compound features a 4-bromophenyl group at the β-position and a 4-ethoxyphenyl group at the α-position. The ethoxy (–OCH₂CH₃) substituent introduces steric and electronic effects distinct from smaller groups like methoxy (–OCH₃) or halogens. Bromine at the para position enhances molecular polarizability and may influence intermolecular interactions such as halogen bonding .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO2/c1-2-20-16-10-6-14(7-11-16)17(19)12-5-13-3-8-15(18)9-4-13/h3-12H,2H2,1H3/b12-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPRZIVGMJVDIO-LFYBBSHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the context of cancer treatment. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity :

Several studies have highlighted the anticancer properties of chalcone derivatives, including (2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one. Research indicates that it may induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, a study demonstrated that certain chalcones can inhibit cell proliferation and promote cell cycle arrest in different cancer cell lines .

Mechanisms of Action :

The compound's mechanism is believed to involve the inhibition of specific enzymes related to cancer progression, such as cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Materials Science

Chalcone derivatives like this compound are also explored for their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Optoelectronic Properties :

The compound exhibits interesting photophysical properties that make it suitable for use in optoelectronic applications. Its ability to absorb light and emit fluorescence can be harnessed in the design of efficient light-emitting materials .

Synthesis of Functional Materials :

Research has shown that incorporating bromine atoms into chalcone structures can enhance their solubility and stability, which are critical factors for their application in electronic devices. The synthesis of polymers based on such chalcones has been reported to yield materials with improved electrical conductivity and thermal stability .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of various chalcones on human breast cancer cells. The results indicated that this compound significantly reduced cell viability and induced apoptosis through a dose-dependent mechanism. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Photovoltaic Applications

Another research effort focused on the application of this compound in organic solar cells. The findings suggested that when used as a donor material, the compound exhibited favorable charge transport properties and contributed to enhanced power conversion efficiency compared to traditional materials .

Mechanism of Action

The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

- Substituent Effects: Ethoxy vs. Bromo vs. Fluoro: Bromine’s polarizability enhances halogen bonding (e.g., C–Br⋯π in ), while fluorine’s electronegativity favors C–H⋯F hydrogen bonds .

Crystallographic and Electronic Properties

- Crystal Packing : The title compound’s ethoxy group may promote layered stacking via C–H⋯O interactions, similar to (2E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which forms 2D networks . In contrast, bromothiophene analogs exhibit S⋯Br contacts, reducing symmetry .

- Optoelectronic Behavior: Substituents like dimethylamino (in ) or methylsulfanyl (in ) alter conjugation pathways. For instance, (2E)-1-(4-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one shows nonlinear optical (NLO) activity (0.02 a.u.), attributed to charge transfer between sulfur and bromine .

Biological Activity

(2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatment.

- Molecular Formula : C17H15BrO2

- Molecular Weight : 331.2 g/mol

- CAS Number : 1206687-37-7

Anticancer Activity

Chalcones, including this compound, have been extensively studied for their anticancer properties. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, leading to increased expression of p53 and p21 proteins, which are crucial for regulating the cell cycle and apoptosis .

- Apoptosis Induction : It promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as increasing Bax levels while decreasing Bcl-2 expression .

- Inhibition of Tumor Growth : In vivo studies have shown that chalcone derivatives can significantly reduce tumor volume in animal models by disrupting angiogenesis and promoting tumor cell death .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial and fungal strains. Studies report effective inhibition against:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values indicate significant activity, suggesting its potential as an antimicrobial agent .

Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of chalcones, emphasizing how modifications to the phenyl rings can enhance their biological efficacy. For instance, the presence of electron-withdrawing groups like bromine enhances anticancer activity by increasing the compound's lipophilicity and reactivity towards biological targets .

Case Studies

- Breast Cancer Models : In vitro studies on MDA-MB-231 breast cancer cells showed that this compound significantly inhibited cell growth with an IC50 value ranging from 10 to 20 µM .

- Antimicrobial Efficacy : A study assessed the antibacterial activity of various chalcone derivatives, including this compound, showing effective inhibition with MIC values as low as 0.025 mg/mL against S. aureus .

Summary Table of Biological Activities

| Activity Type | Mechanism | Model/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Anticancer | Cell cycle arrest; apoptosis induction | MDA-MB-231 | 10 - 20 µM |

| Antimicrobial | Bacterial growth inhibition | S. aureus | 0.025 mg/mL |

| E. coli | 0.025 mg/mL |

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(4-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , reacting 4-bromoacetophenone with 4-ethoxyphenyl ketone derivatives. Key steps include:

- Base selection : NaOH or KOH in ethanol/methanol under reflux (60–80°C) to facilitate enolate formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) to isolate the E-isomer .

- Yield optimization : Continuous flow reactors in industrial settings improve scalability and purity .

Q. How can the E-configuration of the α,β-unsaturated ketone be confirmed?

Use NMR spectroscopy (coupling constant J = 12–16 Hz for trans-vinylic protons) and X-ray crystallography (definitive proof). For example, the E-configuration in analogous chalcones is confirmed by C=C bond lengths of ~1.32 Å and torsion angles close to 180° .

Q. What spectroscopic techniques are essential for structural characterization?

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and C-Br vibration at ~550–600 cm⁻¹ .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and α,β-unsaturated ketone protons (δ 6.5–7.5 ppm) .

- Mass spectrometry : Molecular ion peak at m/z ~316 (C₁₇H₁₅BrO₂) .

Advanced Research Questions

Q. How do halogen substitutions (Br vs. Cl/F) influence the compound’s reactivity and bioactivity?

Bromine’s electron-withdrawing effect enhances electrophilic substitution on the aromatic ring compared to Cl/F. For example:

- Reactivity : Bromophenyl derivatives undergo faster Suzuki-Miyaura coupling for functionalization .

- Bioactivity : Bromine increases lipophilicity, improving membrane permeability in cytotoxicity assays (e.g., IC₅₀ values 2–5 μM in cancer cell lines) .

- Structural studies : Br···π interactions stabilize crystal packing, as seen in isostructural chalcones (space group P2₁/c) .

Q. How can data contradictions in biological activity studies be resolved?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ variations) may arise from:

- Assay conditions : Standardize protocols (e.g., broth microdilution vs. disc diffusion) .

- Cellular models : Validate results across multiple cell lines (e.g., MCF-7 vs. HeLa) .

- Solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or EGFR kinase. Bromophenyl groups show strong hydrophobic interactions in COX-2’s active site (ΔG ≈ −9.5 kcal/mol) .

- QSAR studies : Correlate Hammett σ values of substituents with bioactivity to design analogs .

Methodological Tables

Table 1: Key Crystallographic Data for Structural Validation (from analogous chalcones)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| C=C bond length | 1.32 Å |

| Br···π distance | 3.45 Å |

| Torsion angle (C-C=O) | 178.9° |

Table 2: Reaction Conditions for Claisen-Schmidt Condensation

| Parameter | Optimal Condition |

|---|---|

| Solvent | Ethanol |

| Temperature | 70°C (reflux) |

| Base | 10% NaOH |

| Reaction time | 6–8 hours |

| Yield | 65–75% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.